molecular formula C16H18N4O4 B7429752 Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate

Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate

Cat. No. B7429752
M. Wt: 330.34 g/mol
InChI Key: WKVUXSJWLZBKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate, also known as MAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MAP belongs to the class of pyrazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate can induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate in lab experiments is its potent anticancer activity. Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has been shown to exhibit cytotoxicity at low concentrations, making it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of using Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate. One area of research is the development of novel formulations of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate in animal models and clinical trials. Finally, the potential of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate as a therapeutic agent for other diseases, such as diabetes and inflammation, should be explored.

Synthesis Methods

The synthesis of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate involves the condensation of 4-[3-(methylamino)-3-oxopropoxy]aniline with methyl 3-bromo-2-pyrazinecarboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate.

Scientific Research Applications

Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.

properties

IUPAC Name

methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-17-13(21)7-10-24-12-5-3-11(4-6-12)20-15-14(16(22)23-2)18-8-9-19-15/h3-6,8-9H,7,10H2,1-2H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVUXSJWLZBKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCOC1=CC=C(C=C1)NC2=NC=CN=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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